Cas no 35116-07-5 (ethyl 3-oxohept-6-ynoate)
ethyl 3-oxohept-6-ynoate Chemical and Physical Properties
Names and Identifiers
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- 6-Heptynoic acid, 3-oxo-, ethyl ester
- ethyl 3-oxo-6-heptyneoate
- ethyl 3-oxohept-6-ynoate
- 35116-07-5
- Ethyl 3-Oxo-6-heptynoate
- SCHEMBL11657693
- Z1513596846
- ethyl3-oxohept-6-ynoate
- EN300-200341
- AKOS030629235
- DB-124833
- SY318931
- MFCD24688431
-
- MDL: MFCD24688431
- Inchi: 1S/C9H12O3/c1-3-5-6-8(10)7-9(11)12-4-2/h1H,4-7H2,2H3
- InChI Key: UWUFEVKZEMUCTG-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(CCC#C)=O)=O
Computed Properties
- Exact Mass: 168.07866
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
ethyl 3-oxohept-6-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200341-0.05g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 0.05g |
$45.0 | 2025-03-21 | |
| Enamine | EN300-200341-0.1g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 0.1g |
$68.0 | 2025-03-21 | |
| Enamine | EN300-200341-0.25g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 0.25g |
$97.0 | 2025-03-21 | |
| Enamine | EN300-200341-0.5g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 0.5g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-200341-1.0g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 1.0g |
$195.0 | 2025-03-21 | |
| Enamine | EN300-200341-2.5g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 2.5g |
$411.0 | 2025-03-21 | |
| Enamine | EN300-200341-5.0g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 5.0g |
$811.0 | 2025-03-21 | |
| Enamine | EN300-200341-10.0g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 95.0% | 10.0g |
$1582.0 | 2025-03-21 | |
| Enamine | EN300-200341-1g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 94% | 1g |
$195.0 | 2023-09-16 | |
| Enamine | EN300-200341-5g |
ethyl 3-oxohept-6-ynoate |
35116-07-5 | 94% | 5g |
$811.0 | 2023-09-16 |
ethyl 3-oxohept-6-ynoate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl 3-oxohept-6-ynoate
Professional Introduction to Ethyl 3-Oxohept-6-ynoate (CAS No. 35116-07-5)
Ethyl 3-oxohept-6-ynoate, identified by its Chemical Abstracts Service (CAS) number 35116-07-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of β-keto esters, which are widely recognized for their versatile applications in synthetic chemistry, drug development, and biochemical studies. The unique structural features of ethyl 3-oxohept-6-ynoate, including its acetylenic and carbonyl functional groups, make it a valuable intermediate in the synthesis of more complex molecules.
The compound's molecular formula is C9H8O2, reflecting its composition of nine carbon atoms, eight hydrogen atoms, and two oxygen atoms. The presence of both a triple bond and a carbonyl group in its structure imparts distinctive reactivity, enabling various chemical transformations that are useful in medicinal chemistry. For instance, the acetylenic moiety can participate in cross-coupling reactions, while the carbonyl group is susceptible to reduction or condensation reactions, making ethyl 3-oxohept-6-ynoate a versatile building block.
In recent years, ethyl 3-oxohept-6-ynoate has garnered attention due to its potential applications in the synthesis of bioactive molecules. Research has demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. The compound's ability to undergo facile functionalization has been leveraged in the development of novel therapeutic agents targeting various diseases. For example, studies have explored its role in creating derivatives with antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of ethyl 3-oxohept-6-ynoate is its incorporation into more complex natural products and drug candidates. The acetylenic group serves as a handle for further elaboration through metal-catalyzed reactions such as Sonogashira coupling, allowing for the introduction of aryl or vinyl groups at specific positions. This flexibility has been exploited in the synthesis of kinase inhibitors and other small-molecule drugs that require precise structural motifs for optimal biological activity.
The carbonyl group in ethyl 3-oxohept-6-ynoate also plays a crucial role in its reactivity. It can be reduced to an alcohol or further transformed into an ester or amide, providing multiple pathways for structural diversification. This characteristic has been particularly useful in medicinal chemistry where rapid access to diverse analogues is essential for hit identification and optimization. Recent advances in catalytic methods have further enhanced the efficiency of these transformations, making ethyl 3-oxohept-6-ynoate an even more attractive intermediate.
The compound's significance extends beyond synthetic applications; it also serves as a model system for studying reaction mechanisms and developing new catalytic protocols. Researchers have utilized ethyl 3-oxohept-6-ynoate to investigate the influence of electronic and steric factors on reaction outcomes. These studies not only contribute to fundamental chemical understanding but also inform the design of more efficient synthetic strategies for complex molecules.
In conclusion, ethyl 3-oxohept-6-ynoate (CAS No. 35116-07-5) is a multifaceted compound with broad utility in organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable tool for constructing bioactive molecules. The ongoing exploration of its applications underscores its importance as a building block in modern drug discovery and synthetic chemistry.
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